Afurolol hydrochloride, (R)- Afurolol hydrochloride, (R)- Afurolol hydrochloride, (R)-, is a beta blocker.
Brand Name: Vulcanchem
CAS No.: 91853-76-8
VCID: VC0517445
InChI: 1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H/t11-;/m1./s1
SMILES: CC(C)(C)NC[C@H](COc1cccc2c1C(=O)OC2)O.Cl
Molecular Formula: C15H22ClNO4
Molecular Weight: 315.79

Afurolol hydrochloride, (R)-

CAS No.: 91853-76-8

Cat. No.: VC0517445

Molecular Formula: C15H22ClNO4

Molecular Weight: 315.79

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Afurolol hydrochloride, (R)- - 91853-76-8

Specification

CAS No. 91853-76-8
Molecular Formula C15H22ClNO4
Molecular Weight 315.79
IUPAC Name 1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride, (R)-
Standard InChI 1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H/t11-;/m1./s1
Standard InChI Key KTIQCDLYPPAYBF-RFVHGSKJSA-N
SMILES CC(C)(C)NC[C@H](COc1cccc2c1C(=O)OC2)O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Chemical Information

Afurolol hydrochloride, (R)- is the hydrochloride salt form of (R)-Afurolol, with distinctive chemical identifiers that establish its unique identity in chemical databases and research literature. The compound has been assigned the CAS number 91853-76-8, which serves as its primary registry identifier in chemical databases worldwide . Its molecular formula is C15H22ClNO4, with a calculated molecular weight of 315.79 g/mol, representing the combination of the parent compound (R)-Afurolol (C15H21NO4) and hydrochloride (HCl) . The IUPAC name for this compound is 7-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride, which systematically describes its chemical structure with the appropriate stereochemical designation . Several alternative names and identifiers are associated with this compound, including the UNII code TRW465FDUH, which is used in pharmaceutical regulatory contexts .

Structural Characteristics and Representation

The structural makeup of Afurolol hydrochloride, (R)- features distinct functional groups that are essential for its pharmacological activity and physicochemical properties. At its core, the molecule contains a 3H-2-benzofuran-1-one ring system (isobenzofuranone) with a propoxy chain at the 7-position that connects to a tert-butylamino group through a hydroxyl-bearing carbon atom . The structure can be represented in various formats including SMILES notation (CC(C)(C)NCC@HO.Cl) which encodes the three-dimensional arrangement of atoms with the @H indicating the R-configuration at the stereocenter . The InChI representation (InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H/t11-;/m1./s1) provides a standardized way to encode the chemical information, including stereochemistry . The parent compound, (R)-Afurolol, has the PubChem CID 76964700, while the hydrochloride salt has the CID 91800081 .

Stereochemistry and Configurational Properties

Stereochemistry plays a crucial role in the biological activity of Afurolol hydrochloride, (R)-, with its single stereocenter conferring specific three-dimensional properties that influence receptor binding. The compound features one defined stereocenter at position 2 of the propoxy chain, which has the R-configuration as indicated in its name and structural representations . This absolute stereochemistry is consistently maintained across different molecular representations, as confirmed by the "/t11-;/m1./s1" segment of its InChI notation . The stereochemical purity of this compound is significant because it exists as a single enantiomer rather than the racemic mixture, which would contain equal amounts of both R and S forms . The specific R-configuration of Afurolol hydrochloride contributes to its enhanced receptor selectivity and potency compared to the racemic mixture, demonstrating the critical importance of stereochemistry in beta-blocker pharmacology . This defined stereochemistry makes the compound particularly valuable for examining stereoselective drug-receptor interactions in pharmacological research .

Pharmacological Profile and Mechanism of Action

Beta-Adrenergic Receptor Antagonism

Afurolol hydrochloride, (R)- functions primarily as a beta-adrenergic receptor antagonist, more commonly referred to as a beta-blocker in pharmacological contexts . The compound exerts its pharmacological effects by competitively binding to beta-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine . This antagonistic activity results in the inhibition of catecholamine-induced increases in heart rate, cardiac contractility, and blood pressure—effects that are mediated through beta-adrenergic receptor stimulation under normal physiological conditions . The specific molecular interactions between Afurolol hydrochloride, (R)- and beta-adrenergic receptors involve the compound's functional groups, including the hydroxyl group and the tert-butylamino moiety, which are common structural features among beta-blockers that facilitate receptor binding . The pharmacological profile of Afurolol hydrochloride, (R)- places it in the important class of cardiovascular drugs that modulate sympathetic nervous system effects on the heart and vasculature .

Receptor Selectivity and Potency

A distinguishing characteristic of Afurolol hydrochloride, (R)- is its selective activity primarily toward β1-adrenergic receptors, which are predominantly found in cardiac tissue . This β1-selectivity confers advantages in research applications focused on cardiac effects while potentially minimizing β2-receptor-mediated effects in the bronchi and vasculature . The enhanced receptor selectivity of the (R)-enantiomer compared to the racemic mixture exemplifies the importance of stereochemistry in determining the pharmacological properties of beta-blockers . The potency of Afurolol hydrochloride, (R)- is also superior to the racemic form, reflecting the often-observed phenomenon where one enantiomer carries the majority of the biological activity while the other may contribute less to the desired effect or even cause unwanted side effects . The stereochemical purity of the (R)-enantiomer ensures consistent receptor interaction, making it a valuable tool for studying the structure-activity relationships of beta-blockers and for developing more selective compounds .

Cardiovascular Effects

The primary cardiovascular effects of Afurolol hydrochloride, (R)- include reduction in heart rate (negative chronotropic effect), cardiac output, and blood pressure, making it relevant for research on various cardiovascular conditions . These effects result from the blockade of β1-adrenergic receptors in the heart, which normally mediate increases in heart rate and contractility when stimulated by catecholamines . By antagonizing these receptors, Afurolol hydrochloride, (R)- can attenuate sympathetic stimulation of the heart, providing a mechanism to study cardiac regulation and potential therapeutic approaches for conditions characterized by excessive sympathetic activity . The compound's ability to reduce blood pressure is attributed to several mechanisms, including decreased cardiac output, reduced renin release, and potentially other effects on vascular resistance that may be indirectly related to its beta-blocking activity . These cardiovascular properties make Afurolol hydrochloride, (R)- a valuable tool in research focused on hypertension, arrhythmias, and other cardiac conditions where modulation of sympathetic nervous system effects is desired .

Research Applications and Significance

Cardiovascular Disease Research

Afurolol hydrochloride, (R)- serves as an important research tool in cardiovascular disease studies, particularly those focused on understanding the pathophysiology and potential treatment approaches for hypertension and related conditions . Its ability to reduce heart rate, cardiac output, and blood pressure provides a mechanistic framework for investigating how beta-adrenergic blockade influences cardiovascular parameters in experimental models . Researchers utilize this compound to study the role of sympathetic nervous system overactivity in the development and maintenance of hypertension, as well as to evaluate potential therapeutic interventions targeting beta-adrenergic receptors . The compound's beta-1 selectivity offers advantages in cardiac research, allowing investigators to more specifically target cardiac effects while potentially minimizing unwanted effects on bronchial and vascular beta-2 receptors . In addition, Afurolol hydrochloride, (R)- enables the study of stereoselective effects in cardiovascular pharmacology, contributing to the broader understanding of structure-activity relationships in beta-blocker design and optimization .

Stereoselective Pharmacology Studies

One of the most significant research applications of Afurolol hydrochloride, (R)- lies in its utility for examining stereoselective drug-receptor interactions, which represents an important area in modern pharmacological research . The compound's defined stereochemistry at its single stereocenter provides a pure enantiomer for studying how three-dimensional molecular configuration influences receptor binding, activation, and biological response . This stereoselective approach to pharmacology has broad implications beyond cardiovascular research, informing drug development strategies across therapeutic areas where chirality plays a role in drug efficacy and safety . Researchers use compounds like Afurolol hydrochloride, (R)- to investigate the molecular basis for enantiomer-specific effects, including differences in receptor binding affinities, signal transduction pathways, and pharmacokinetic properties . Such studies contribute to the optimization of beta-blocker pharmacology by identifying the structural features that confer optimal receptor selectivity and minimizing unwanted side effects associated with less selective compounds .

Experimental Considerations and Protocols

In research settings, Afurolol hydrochloride, (R)- requires specific handling and experimental protocols to ensure reliable and reproducible results in pharmacological investigations. The compound's purity is typically around 98% for research-grade material, which is important for interpreting experimental outcomes in receptor binding and functional studies . Preparation of stock solutions is commonly performed using DMSO as the solvent, with subsequent dilutions in appropriate physiological buffers for specific experimental applications . Storage considerations are particularly important, with recommendations for keeping the compound in dry, dark conditions at 0-4°C for short-term storage or -20°C for long-term storage to preserve its chemical integrity and stereochemical purity . When designing experiments involving Afurolol hydrochloride, (R)-, researchers must account for potential solubility limitations, stability in experimental media, and appropriate concentration ranges that reflect physiologically relevant receptor occupancy . Additionally, the compound's specific stereochemistry necessitates careful consideration in experimental design and data interpretation, particularly when comparing effects with the racemic mixture or the opposite enantiomer .

Comparative Analysis and Structural Relationships

Comparison with Racemic Afurolol

The pharmacological profile of Afurolol hydrochloride, (R)- demonstrates significant advantages over the racemic mixture, highlighting the importance of stereochemistry in beta-blocker efficacy and selectivity . The racemic form of Afurolol contains equal amounts of both (R)- and (S)-enantiomers, but research indicates that the (R)-enantiomer carries the majority of the beta-blocking activity with enhanced receptor selectivity . This enhanced receptor selectivity translates to a more targeted pharmacological effect with potentially fewer off-target actions that might be associated with the (S)-enantiomer . The stereospecific nature of beta-adrenergic receptors explains this phenomenon, as these proteins have evolved to interact preferentially with molecules of specific three-dimensional configurations . Pharmaceutical research increasingly focuses on single-enantiomer compounds like Afurolol hydrochloride, (R)- rather than racemic mixtures, reflecting the industry-wide recognition that enantiomerically pure compounds often offer improved therapeutic profiles . The comparison between Afurolol hydrochloride, (R)- and its racemic counterpart exemplifies the broader trend in drug development toward chirally pure medications with optimized receptor interactions .

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